

# The Metabolic Journey of Nintedanib: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                             |           |
|----------------------|---------------------------------------------|-----------|
| Compound Name:       | Nintedanib Demethyl-O-glucuronic<br>Acid-d3 |           |
| Cat. No.:            | B15557285                                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of Nintedanib, a multi-targeted tyrosine kinase inhibitor. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

# Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Nintedanib's journey through the body is characterized by rapid absorption, extensive distribution, and primary elimination via the fecal route.

Absorption: Following oral administration, Nintedanib reaches peak plasma concentrations (Tmax) within 2 to 4 hours.[1][2] Its absolute bioavailability is relatively low, approximately 4.7%, which is attributed to significant first-pass metabolism and the influence of the P-glycoprotein (P-gp) transporter.[3] Co-administration with food can increase exposure by about 20% and delays absorption.[1][4]

Distribution: Nintedanib exhibits a large volume of distribution (Vss) of approximately 1050 L, indicating extensive tissue penetration.[5] It is highly bound to plasma proteins, with a bound



fraction of 97.8%, primarily to albumin.[3] Preclinical studies in rats have shown wide distribution into various tissues, with the notable exception of the central nervous system.[2]

Metabolism: The primary metabolic pathway for Nintedanib is hydrolytic cleavage by esterases, leading to the formation of its main, pharmacologically inactive, free acid metabolite, BIBF 1202.[1][6] This is followed by glucuronidation of BIBF 1202 by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT 1A1, UGT 1A7, UGT 1A8, and UGT 1A10, to form BIBF 1202 glucuronide.[3][6][7] The cytochrome P450 (CYP) enzyme system, mainly CYP3A4, plays a minor role, accounting for only about 5% of the biotransformation.[1][3]

Excretion: The vast majority of a Nintedanib dose is eliminated through fecal and biliary excretion, accounting for approximately 93.4% of the administered dose.[3][4] Renal excretion is a minor pathway, with less than 1% of the dose being eliminated in the urine.[1] The terminal elimination half-life of Nintedanib is approximately 9.5 to 15 hours.[1][3]

## **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters for Nintedanib and its primary metabolite, BIBF 1202, in humans.

Table 1: Pharmacokinetic Parameters of Nintedanib in Humans

| Parameter                       | Value    | Reference |
|---------------------------------|----------|-----------|
| Tmax (h)                        | 2 - 4    | [1][2]    |
| Absolute Bioavailability (%)    | ~4.7     | [3]       |
| Volume of Distribution (Vss, L) | 1050     | [5]       |
| Plasma Protein Binding (%)      | 97.8     | [3]       |
| Terminal Half-life (h)          | 9.5 - 15 | [1][3]    |
| Total Plasma Clearance (mL/min) | 1390     |           |
| Renal Clearance (mL/min)        | ~20      |           |

Table 2: Pharmacokinetic Parameters of BIBF 1202 in Humans



| Parameter                     | Value                                                                  | Reference |
|-------------------------------|------------------------------------------------------------------------|-----------|
| Formation                     | Primary metabolite via esterase cleavage                               | [1][6]    |
| Further Metabolism            | Glucuronidation by UGT enzymes                                         | [3][6][7] |
| Relative Plasma Concentration | 5-9 fold higher than Nintedanib<br>at steady state (as<br>glucuronide) | [8]       |

## **Experimental Protocols**

This section details the methodologies employed in key experiments to elucidate the metabolic fate of Nintedanib.

# In Vitro Metabolism using Human Liver Microsomes (HLMs)

Objective: To identify the metabolic pathways and enzymes responsible for Nintedanib metabolism.

#### Methodology:

- Incubation: Nintedanib is incubated with pooled human liver microsomes (e.g., 0.2 mg/mL) in a phosphate buffer (pH 7.4).
- Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system (for CYP-mediated metabolism) or UDPGA (for UGT-mediated metabolism). For studying esterase activity, no additional cofactor is typically required.
- Reaction Termination: After a specified incubation period (e.g., 60 minutes) at 37°C, the reaction is stopped by adding a cold organic solvent, such as acetonitrile.
- Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.



Analysis: The formation of metabolites is quantified using a validated UPLC-MS/MS method.
[9][10][11]

## **UPLC-MS/MS** for Quantification of Nintedanib and Metabolites in Plasma

Objective: To determine the concentrations of Nintedanib and its metabolites in biological samples for pharmacokinetic analysis.

#### Methodology:

- Sample Preparation: Plasma samples (e.g., 100 μL) are subjected to protein precipitation by adding a solvent like acetonitrile, often containing an internal standard (e.g., diazepam or nintedanib-d3).[1][6][12] The mixture is vortexed and then centrifuged.
- Chromatographic Separation: The supernatant is injected into a UPLC system equipped with a C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 μm).[1][3] A gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[1][3]
- Mass Spectrometric Detection: The eluent from the UPLC is introduced into a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1][3] Multiple reaction monitoring (MRM) is used to detect and quantify the precursor-to-product ion transitions for Nintedanib (e.g., m/z 540.3 → 113.1) and BIBF 1202 (e.g., m/z 526.3 → 113.0).[1][3]

### In Vivo Metabolism Study in Rats

Objective: To investigate the ADME of Nintedanib in a preclinical animal model.

#### Methodology:

- Dosing: Male Sprague-Dawley or Wistar rats are administered a single oral dose of radiolabeled ([14C]) Nintedanib.[2][13][14]
- Sample Collection: Blood, urine, and feces are collected at various time points post-dose.



- Sample Processing: Plasma is separated from blood samples. Feces and urine are homogenized.
- Radioactivity Measurement: The total radioactivity in all collected samples is measured using liquid scintillation counting to determine the extent of absorption and routes of excretion.
- Metabolite Profiling: Plasma, urine, and fecal extracts are analyzed by UPLC-radiodetector-MS/MS to identify and quantify Nintedanib and its metabolites.

## **Visualizations: Signaling and Metabolic Pathways**

The following diagrams, generated using the DOT language, illustrate the key pathways associated with Nintedanib.



Click to download full resolution via product page

Metabolic pathway of Nintedanib.





Click to download full resolution via product page

Nintedanib's inhibition of key signaling pathways.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

### Foundational & Exploratory





- 5. Pharmacokinetic Properties of Nintedanib in Healthy Volunteers and Patients With Advanced Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202
   Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with
   Systemic Sclerosis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vitro Drug Metabolism Using Liver Microsomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. avalynpharma.com [avalynpharma.com]
- To cite this document: BenchChem. [The Metabolic Journey of Nintedanib: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557285#understanding-the-metabolic-fate-of-nintedanib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com